molecular formula C25H27ClN4O7 B12713357 4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid CAS No. 112885-35-5

4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid

Cat. No.: B12713357
CAS No.: 112885-35-5
M. Wt: 531.0 g/mol
InChI Key: OAJSXOKDNLFPMP-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide involves multiple steps. One common approach is the formal condensation of the carboxy group of 4-amino-5-chloro-2-ethoxybenzoic acid with the amino group of 1-[[4-(4-fluorobenzyl)morpholin-2-yl]methanamine . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of amino and methoxy groups allows for oxidation reactions under suitable conditions.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and amino groups make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

112885-35-5

Molecular Formula

C25H27ClN4O7

Molecular Weight

531.0 g/mol

IUPAC Name

4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C21H23ClN4O3.C4H4O4/c1-28-20-9-19(24)18(22)8-17(20)21(27)25-11-16-13-26(6-7-29-16)12-15-4-2-14(10-23)3-5-15;5-3(6)1-2-4(7)8/h2-5,8-9,16H,6-7,11-13,24H2,1H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

OAJSXOKDNLFPMP-WLHGVMLRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)C#N)Cl)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)C#N)Cl)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.